Ethyl 5-(1,2-benzoxazol-3-ylsulfamoyl)-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a benzoxazole moiety, a sulfamoyl group, and a benzofuran carboxylate, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzoxazole and benzofuran intermediates. The benzoxazole moiety can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The benzofuran intermediate is often prepared via cyclization reactions involving phenols and aldehydes . The final step involves the coupling of these intermediates with a sulfamoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Functionalized benzoxazole or benzofuran derivatives.
Scientific Research Applications
ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with various molecular targets:
Antibacterial and Antifungal Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
ETHYL 5-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE can be compared with other benzoxazole derivatives:
Properties
Molecular Formula |
C19H16N2O6S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 5-(1,2-benzoxazol-3-ylsulfamoyl)-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H16N2O6S/c1-3-25-19(22)17-11(2)14-10-12(8-9-15(14)26-17)28(23,24)21-18-13-6-4-5-7-16(13)27-20-18/h4-10H,3H2,1-2H3,(H,20,21) |
InChI Key |
ZTXALZORVQYFNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=NOC4=CC=CC=C43)C |
Origin of Product |
United States |
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